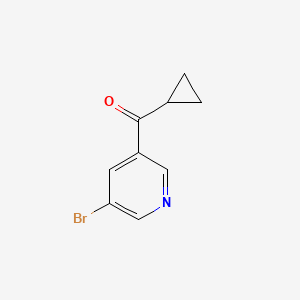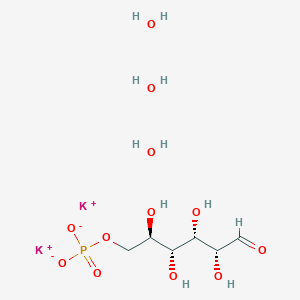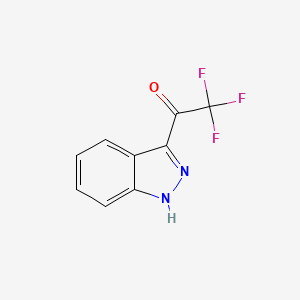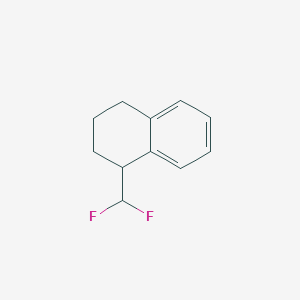
1-(Difluoromethyl)-1,2,3,4-tetrahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluoromethyl)-1,2,3,4-tetrahydronaphthalene is an organic compound that features a difluoromethyl group attached to a tetrahydronaphthalene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-1,2,3,4-tetrahydronaphthalene typically involves the introduction of the difluoromethyl group into the tetrahydronaphthalene framework. One common method is the difluoromethylation of tetrahydronaphthalene derivatives using difluoromethylation reagents. This process can be achieved through various pathways, including electrophilic, nucleophilic, and radical difluoromethylation .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of metal-based catalysts and novel difluorocarbene reagents has streamlined the production process, making it more efficient and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Difluoromethyl)-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethylated naphthalene derivatives.
Reduction: Reduction reactions can convert the difluoromethyl group to other functional groups.
Substitution: The difluoromethyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents and metal catalysts.
Major Products: The major products formed from these reactions include various difluoromethylated derivatives of naphthalene, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
1-(Difluoromethyl)-1,2,3,4-tetrahydronaphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: The compound is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(Difluoromethyl)-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity and specificity for its targets. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
- 1-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalene
- 1-(Methyl)-1,2,3,4-tetrahydronaphthalene
- 1-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene
Uniqueness: 1-(Difluoromethyl)-1,2,3,4-tetrahydronaphthalene is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability while providing new hydrogen bonding capabilities. This makes it a valuable scaffold for the development of new pharmaceuticals and materials .
Propiedades
Fórmula molecular |
C11H12F2 |
|---|---|
Peso molecular |
182.21 g/mol |
Nombre IUPAC |
1-(difluoromethyl)-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C11H12F2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10-11H,3,5,7H2 |
Clave InChI |
FJCZNQFPDRDPQW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=CC=CC=C2C1)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


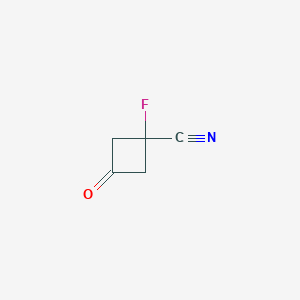
![4,6-Difluoro-5-((4-methoxybenzyl)oxy)-1,3-dihydro-2H-benzo[D]imidazole-2-thione](/img/structure/B13034232.png)
![1-[4-(Tert-butyl)phenyl]prop-2-enylamine](/img/structure/B13034236.png)
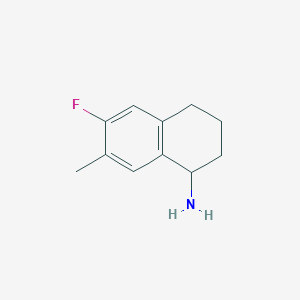
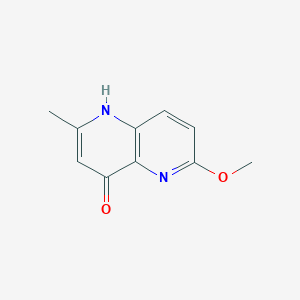
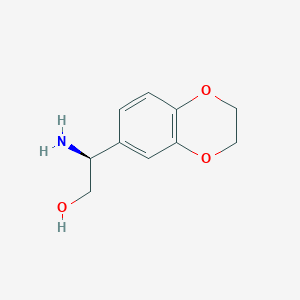
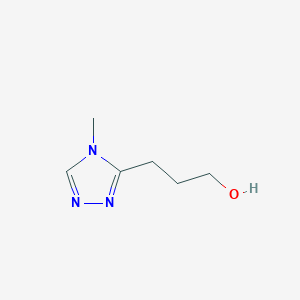
![(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13034260.png)
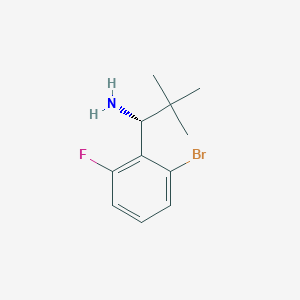
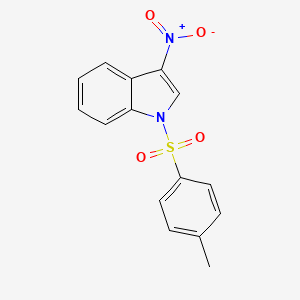
![9-(Dibenzo[b,d]thiophen-4-yl)-9H-3,9'-bicarbazole](/img/structure/B13034266.png)
